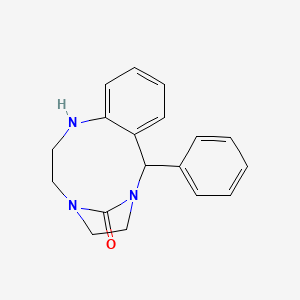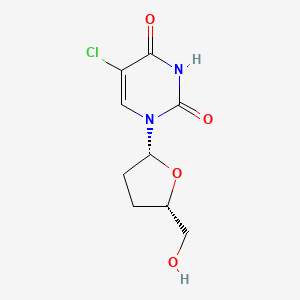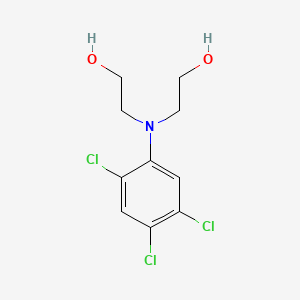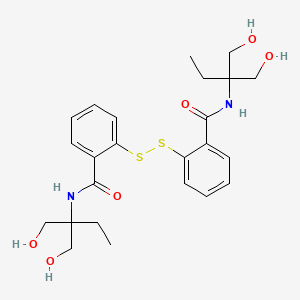
N-(1-Ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)(2-((2-(N-(1-ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)(2-((2-(N-(1-ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide is a complex organic compound with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)(2-((2-(N-(1-ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include ethyl alcohol, hydroxylamine, and disulfide compounds. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to remove impurities and achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)(2-((2-(N-(1-ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The disulfide bonds can be reduced to thiol groups.
Substitution: The carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
N-(1-Ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)(2-((2-(N-(1-ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-Ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)(2-((2-(N-(1-ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity. The disulfide bonds play a crucial role in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester
- Tetradecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester
Uniqueness
N-(1-Ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)(2-((2-(N-(1-ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide stands out due to its combination of hydroxyl, carbamoyl, and disulfanyl groups, which provide a unique set of chemical properties and potential applications. The presence of disulfide bonds, in particular, offers distinct redox capabilities not commonly found in similar compounds.
Eigenschaften
CAS-Nummer |
81419-25-2 |
|---|---|
Molekularformel |
C24H32N2O6S2 |
Molekulargewicht |
508.7 g/mol |
IUPAC-Name |
N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]-2-[[2-[[1-hydroxy-2-(hydroxymethyl)butan-2-yl]carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C24H32N2O6S2/c1-3-23(13-27,14-28)25-21(31)17-9-5-7-11-19(17)33-34-20-12-8-6-10-18(20)22(32)26-24(4-2,15-29)16-30/h5-12,27-30H,3-4,13-16H2,1-2H3,(H,25,31)(H,26,32) |
InChI-Schlüssel |
PVIHMSDDRLYKAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(CO)NC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NC(CC)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


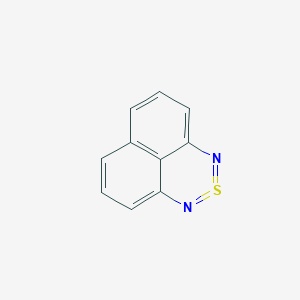
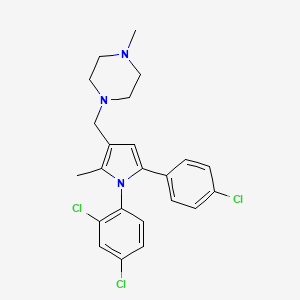

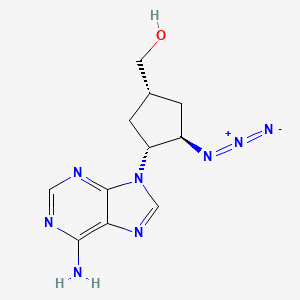
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbonitrile](/img/structure/B12790354.png)
